molecular formula C24H26N6 B2824777 N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-66-2

N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2824777
CAS No.: 955304-66-2
M. Wt: 398.514
InChI Key: PZGHVSDCBWCXHR-UHFFFAOYSA-N
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Description

N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of N6-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of CDK2 and its cytotoxic effects on cancer cells .

Properties

IUPAC Name

6-N-cycloheptyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-2-6-14-19(13-5-1)27-24-28-22(26-18-11-7-3-8-12-18)21-17-25-30(23(21)29-24)20-15-9-4-10-16-20/h3-4,7-12,15-17,19H,1-2,5-6,13-14H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGHVSDCBWCXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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